

# Spectroscopic Data of 4-Bromo-1-butanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-1-butanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromo-1-butanol**, a valuable building block in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural elucidation of **4-bromo-1-butanol** is corroborated by the following spectroscopic data, which provides a detailed fingerprint of its molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **4-bromo-1-butanol** reveals four distinct proton environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.70	Triplet	2H	6.4	HO-CH <sub>2</sub> -
3.46	Triplet	2H	6.6	Br-CH <sub>2</sub> -
1.94-2.01	Multiplet	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.69-1.76	Multiplet	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Predicted data based on computational models.[\[1\]](#)

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum shows four unique carbon signals, corresponding to the four carbon atoms in the **4-bromo-1-butanol** molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
61.8	HO-CH <sub>2</sub> -
35.0	Br-CH <sub>2</sub> -
32.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
30.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Data obtained from the Spectral Database for Organic Compounds (SDBS).

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **4-bromo-1-butanol**.

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3334	O-H stretch (broad)
2941, 2868	C-H stretch (aliphatic)
1441	C-H bend (scissoring)
1059	C-O stretch
646	C-Br stretch

Data obtained from the Spectral Database for Organic Compounds (SDBS).

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-bromo-1-butanol** results in characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks of roughly equal intensity).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
154/152	< 5	[M] <sup>+</sup> (Molecular Ion)
136/134	~ 20	[M-H <sub>2</sub> O] <sup>+</sup>
71	~ 100	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> or [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
55	~ 80	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	~ 60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Data obtained from the NIST WebBook.[\[2\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromo-1-butanol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer.
  - Acquire the  $^1\text{H}$  NMR spectrum using a 400 MHz or higher field strength spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using the same instrument, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

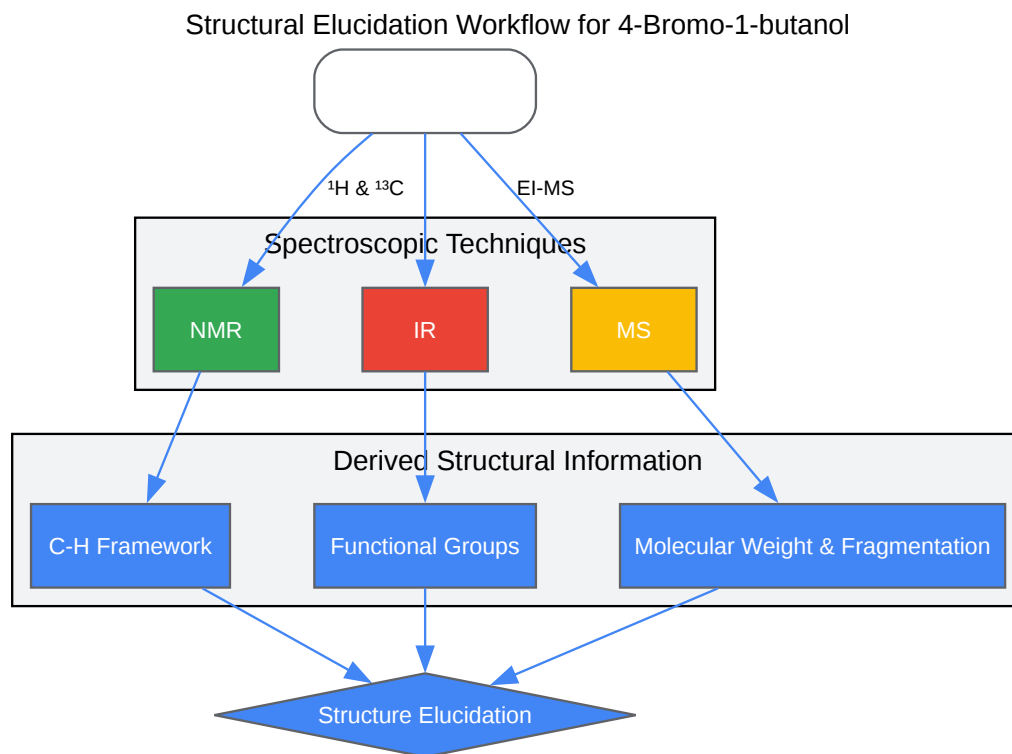
- Sample Preparation: As **4-bromo-1-butanol** is a liquid, the spectrum can be obtained directly as a thin film.
- Data Acquisition:
  - Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
  - Obtain a background spectrum of the clean, empty sample holder.
  - Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each fragment, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-bromo-1-butanol** using the described spectroscopic techniques.



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## References

- 1. 4-Bromo-1-butanol, CAS No. 33036-62-3 - iChemical [ichemical.com]
- 2. 1-Butanol, 4-bromo- [webbook.nist.gov]
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